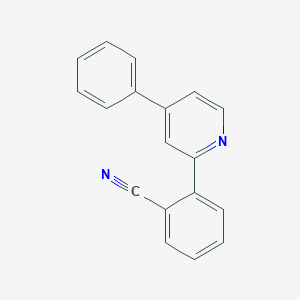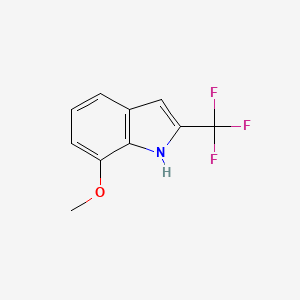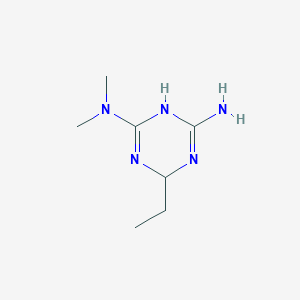
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of 1,3,5-triazines consists of a six-membered ring containing three nitrogen atoms at alternating positions, which imparts unique chemical properties to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine derivatives, including this compound, often involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the triazine ring act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other amines or aldehydes to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, aldehydes, and oxidizing or reducing agents. The reactions are typically carried out under reflux conditions in solvents such as ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with different amines can yield various substituted triazine derivatives, while oxidation reactions can produce triazine oxides .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazine ring can form hydrogen bonds and coordinate with metal ions, which can affect various biological processes. The compound’s antimicrobial and antitumor activities are believed to result from its ability to interfere with DNA synthesis and repair, as well as its interaction with enzymes involved in cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: This compound is similar in structure but has a methyl group instead of an ethyl group.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have various substituents on the triazine ring and are used in the production of herbicides, dyes, and polymer stabilizers.
Hexamethylmelamine: This compound is used clinically for its antitumor properties and is structurally related to 1,3,5-triazines.
Uniqueness
6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups contribute to its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C7H15N5 |
|---|---|
Molekulargewicht |
169.23 g/mol |
IUPAC-Name |
4-ethyl-6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C7H15N5/c1-4-5-9-6(8)11-7(10-5)12(2)3/h5H,4H2,1-3H3,(H3,8,9,10,11) |
InChI-Schlüssel |
WCDFJUHZSMYSKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1N=C(NC(=N1)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
![Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B15249412.png)
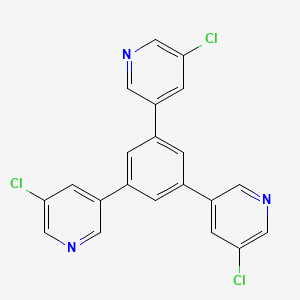
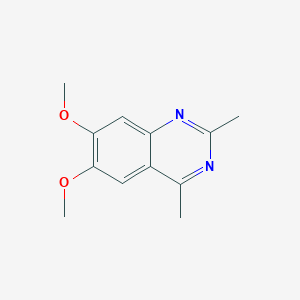
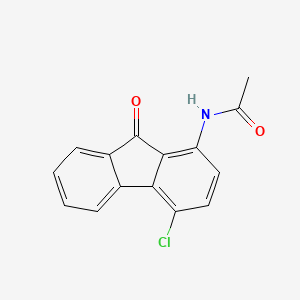
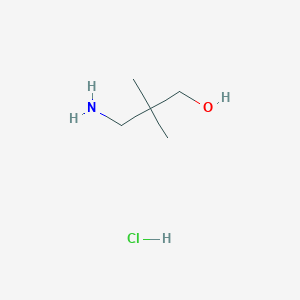
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
